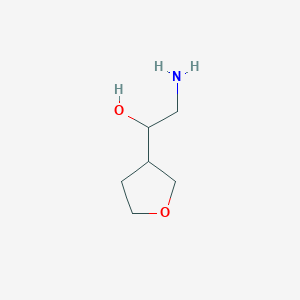

2-Amino-1-(oxolan-3-yl)ethan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

2-amino-1-(oxolan-3-yl)ethanol |

InChI |

InChI=1S/C6H13NO2/c7-3-6(8)5-1-2-9-4-5/h5-6,8H,1-4,7H2 |

InChI Key |

LVKRONDZCBNFLX-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1C(CN)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 1 Oxolan 3 Yl Ethan 1 Ol

General Strategies for Amino Alcohol Synthesis

General synthetic routes to amino alcohols provide the foundational chemical transformations necessary to construct the target molecule. These strategies often focus on the formation of the key carbon-nitrogen and carbon-oxygen bonds.

Amination reactions are a direct way to introduce the amino group into a molecule. For the synthesis of β-amino alcohols, several amination strategies are available. One common method involves the ring-opening of epoxides with amines. organic-chemistry.org This approach is often catalyzed by acids or Lewis acids and can be highly regioselective. Another strategy is the amination of allylic C-H bonds, which can be catalyzed by palladium complexes to form syn-1,3-amino alcohols. nih.gov Additionally, radical-mediated β-C-H amination of alcohols offers a modern approach to synthesize β-amino alcohols from readily available starting materials. nih.govresearchgate.net This method often utilizes a radical relay mechanism to achieve high selectivity. nih.govresearchgate.net The synthesis of γ-amino alcohols can be achieved through tandem aza-Michael addition and asymmetric transfer hydrogenation. organic-chemistry.org

| Amination Approach | Description | Catalyst/Reagent Examples |

| Epoxide Ring-Opening | Nucleophilic attack of an amine on an epoxide ring. | Zinc(II) perchlorate (B79767) hexahydrate, Calcium trifluoromethanesulfonate (B1224126) organic-chemistry.org |

| Allylic C-H Amination | Palladium-catalyzed reaction of an amine with an allylic C-H bond. | Pd/sulfoxide catalyst systems nih.gov |

| Radical β-C-H Amination | Radical-mediated functionalization of a C-H bond beta to a hydroxyl group. | Imidate radical relay chaperones, photocatalysts nih.govresearchgate.net |

| Aza-Michael Addition | Conjugate addition of an amine to an α,β-unsaturated carbonyl compound. | Ruthenium catalysts for subsequent hydrogenation organic-chemistry.org |

Reductive methods are a cornerstone of amino alcohol synthesis, often starting from more oxidized precursors like amino acids or their derivatives. The reduction of the carboxylic acid or ester group of an amino acid is a direct route to the corresponding amino alcohol. stackexchange.comjocpr.com Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4) in the presence of an activating agent like iodine. stackexchange.com An alternative and often milder approach involves the catalytic hydrogenation of α-amino ketones or α-hydroxy imines. westlake.edu.cnacs.org This method can be highly stereoselective, especially when using chiral catalysts. acs.org Copper-catalyzed reductive coupling of aldehydes and allenamides has also emerged as a powerful tool for the enantioselective synthesis of 1,2-amino alcohols. researchgate.net

| Reductive Method | Starting Material | Reducing Agent/Catalyst |

| Amino Acid Reduction | α-Amino acids or esters | LiAlH4, NaBH4/I2 stackexchange.comjocpr.com |

| Keto-Amine Hydrogenation | α-Amino ketones | Rhodium, Iridium, or Ruthenium catalysts acs.org |

| Reductive Coupling | Aldehydes and Allenamides | Copper hydride (CuH) catalysts researchgate.net |

| Reductive Hydrolysis | N-formyl-protected α-amino nitriles | RuHCl(CO)(PPh3)3 researchgate.net |

Nature provides a rich source of chiral molecules that can be used as starting materials for the synthesis of other complex molecules. Amino acids, being readily available and enantiomerically pure, are common precursors for the synthesis of chiral amino alcohols. diva-portal.org For instance, the reduction of a naturally occurring amino acid can directly yield the corresponding chiral amino alcohol. cdnsciencepub.com Monoterpenes, such as α-pinene, are another class of natural products that serve as valuable chiral starting materials for the synthesis of amino alcohols and their derivatives. mdpi.comresearchgate.net These rigid, chiral scaffolds can be chemically modified to introduce the desired amino and alcohol functionalities. researchgate.net Furthermore, enzymatic cascades have been developed to synthesize chiral amino alcohols from readily available starting materials like L-lysine, demonstrating the power of biocatalysis in this field. nih.gov

| Natural Product Source | Synthetic Strategy | Resulting Amino Alcohol Type |

| Amino Acids | Reduction of the carboxylic acid group | Chiral β-amino alcohols cdnsciencepub.com |

| Monoterpenes (e.g., α-pinene) | Multi-step chemical modification | Chiral amino alcohols and derivatives mdpi.comresearchgate.net |

| L-lysine | Enzymatic cascade reactions | Chiral γ- and δ-amino alcohols nih.gov |

Asymmetric Synthesis of Enantiomerically Enriched 2-Amino-1-(oxolan-3-yl)ethan-1-ol

Achieving a high degree of stereocontrol is crucial for the synthesis of single-enantiomer compounds for applications in pharmaceuticals and materials science. Asymmetric synthesis aims to produce a specific stereoisomer of a chiral molecule.

Chiral auxiliaries are temporary stereogenic groups that are incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. wikipedia.org Oxazolidinones, popularized by David A. Evans, are a widely used class of chiral auxiliaries. wikipedia.orgsantiago-lab.com They can be prepared from readily available amino alcohols and are effective in directing stereoselective alkylation and aldol (B89426) reactions. wikipedia.orgsantiago-lab.com Pseudoephedrine and its analog, pseudoephenamine, also serve as practical chiral auxiliaries for asymmetric alkylation reactions, leading to enantiomerically enriched carboxylic acids, which can then be reduced to the corresponding alcohols. nih.gov Camphorsultam is another effective chiral auxiliary used in a variety of asymmetric transformations. researchgate.net The choice of auxiliary and reaction conditions can allow for the selective synthesis of either enantiomer of the target molecule. researchgate.net

| Chiral Auxiliary | Key Applications in Asymmetric Synthesis |

| Oxazolidinones (Evans Auxiliaries) | Stereoselective alkylation and aldol reactions wikipedia.orgsantiago-lab.com |

| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation to form chiral carboxylic acids nih.gov |

| Camphorsultam (Oppolzer's Sultam) | Asymmetric alkylations and Diels-Alder reactions researchgate.net |

| tert-Butanesulfinamide | Asymmetric synthesis of chiral amines illinois.eduresearchgate.net |

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. This field has seen rapid growth and offers a powerful alternative to metal-based catalysts. Proline and its derivatives are among the most well-known organocatalysts and have been successfully applied in a wide range of asymmetric transformations, including α-amination and Mannich reactions. documentsdelivered.com These reactions can be used to construct the chiral amino alcohol framework with high enantioselectivity. For instance, a proline-catalyzed asymmetric α-amination can introduce a nitrogen atom stereoselectively, which can then be followed by reduction to yield the amino alcohol. Organocatalytic methods are often attractive due to their operational simplicity, lower toxicity, and reduced environmental impact compared to many metal-catalyzed processes.

Metal-Catalyzed Asymmetric Syntheses

Metal-catalyzed asymmetric synthesis represents a cornerstone for the efficient production of enantiomerically pure compounds. Ruthenium complexes, in particular, have demonstrated exceptional performance in the asymmetric (transfer) hydrogenation of prochiral ketones, a key step in the synthesis of many chiral alcohols.

Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of α-amino ketones is a highly effective method for the synthesis of chiral 1,2-amino alcohols. nih.gov This reaction typically utilizes a chiral ruthenium complex to deliver a hydride to the ketone in a stereoselective manner. For the synthesis of this compound, a potential precursor would be 2-amino-1-(oxolan-3-yl)ethan-1-one. The ATH of this aminoketone, in the presence of a suitable chiral ruthenium catalyst and a hydrogen donor (e.g., isopropanol (B130326) or formic acid), could yield the desired chiral amino alcohol with high enantioselectivity.

While a specific application to 2-amino-1-(oxolan-3-yl)ethan-1-one is not documented, the general utility of this method is extensive. For example, ruthenium catalysts derived from tosylated diamines and a p-cymene (B1678584) ligand have been successfully used for the ATH of various aryl alkyl ketones, achieving high yields and enantiomeric excesses. mdpi.com The reaction conditions, including the choice of solvent, base, and temperature, are critical for optimizing both conversion and enantioselectivity.

| Catalyst System | Substrate Type | Hydrogen Donor | Key Findings | Reference |

| [Ru(p-cymene)Cl2]2 / amino acid hydroxy-amide | Aryl alkyl ketones | Ethanol | Moderate to good yields and good to excellent enantioselectivity (up to 97% ee). | mdpi.com |

| RuCl(S,S)-TsNCH(C6H5)CH(C6H5)NH2 | Simple ketones | H2 gas (acidic conditions) | Quantitative conversion and high enantioselectivity (e.g., 97% ee for (S)-4-chromanol). | nih.gov |

| Cinchona alkaloid-based NNP-Ru complexes | Aromatic and heteroaromatic ketones | H2 gas | Extremely high enantioselectivity (up to 99.9% ee). | rsc.org |

The success of metal-catalyzed asymmetric synthesis is heavily reliant on the design and development of effective chiral ligands. These ligands coordinate to the metal center and create a chiral environment that directs the stereochemical outcome of the reaction. A wide variety of chiral ligands have been synthesized and applied in asymmetric catalysis. nih.gov

For the synthesis of chiral amino alcohols, ligands such as those based on chiral aminoalcohols and squaric acid amides have been used in the asymmetric borane (B79455) reduction of ketones, affording high enantioselectivity. nih.gov The rigidity and well-defined chiral environment provided by these ligands are key to their success. The development of novel chiral ligands is an ongoing area of research, with the aim of achieving higher efficiency, selectivity, and broader substrate scope.

Biocatalytic Approaches for Chiral Amino Alcohols

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes offer high selectivity under mild reaction conditions.

Enzyme cascades, where multiple enzymatic reactions are performed in a single pot, can be highly efficient for the synthesis of complex molecules. A cascade involving a transaminase and a pyruvate (B1213749) decarboxylase could potentially be employed for the synthesis of this compound. In such a system, the pyruvate decarboxylase could convert a suitable precursor into an aldehyde, which is then aminated by a transaminase to furnish the chiral amine. While specific examples for the target molecule are lacking, the general principle has been demonstrated for the synthesis of other chiral amines. nih.gov

Kinetic resolution is a widely used technique for the separation of racemates. In an enzymatic kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enantiomerically enriched. Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols via enantioselective acylation or hydrolysis. mdpi.com

For the synthesis of enantiomerically pure this compound, a racemic mixture of the compound could be subjected to kinetic resolution using a lipase (B570770). The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. The choice of lipase, acyl donor, and solvent are crucial parameters that need to be optimized to achieve high enantioselectivity (E-value). For instance, the kinetic resolution of axially chiral primary allenic alcohols using crude Porcine pancreatic lipase has been shown to provide very high enantioselectivities with E values above 200. mdpi.com

| Enzyme | Substrate Type | Resolution Method | Key Findings | Reference |

| Porcine pancreatic lipase | Axially chiral primary allenic alcohols | Kinetic Resolution | High enantioselectivities (E > 200). | mdpi.com |

| Lipase PS (Amano) | Racemic ester precursor of (S)-ivabradine | Hydrolysis | Good enantiomeric ratio (96:4) for the desired (S)-alcohol. | mdpi.com |

| Pseudomonas cepacia lipase (PS-C) | Aldol adducts | Dynamic Kinetic Resolution | Synthesis of optically active β-hydroxy esters. | mdpi.com |

Protecting Group Strategies in this compound Synthesis

The presence of both an amino and a hydroxyl group in this compound necessitates the use of protecting groups to prevent unwanted side reactions during synthesis. organic-chemistry.orglibretexts.org A protecting group is a temporary modification of a functional group to ensure chemoselectivity in subsequent chemical reactions. wikipedia.org

Orthogonal protection is a critical strategy in the synthesis of complex molecules like this compound. bham.ac.uk This approach allows for the selective removal of one protecting group in the presence of others, enabling stepwise modification of the molecule. bham.ac.ukorganic-chemistry.org The choice of protecting groups is crucial and must be stable under the reaction conditions used for other transformations. organic-chemistry.org

For the amino group, common protecting groups include carbamates like Boc (tert-butyloxycarbonyl) and Cbz (carbobenzyloxycarbonyl). organic-chemistry.orglibretexts.org The hydroxyl group can be protected as an ether, such as a benzyl (B1604629) (Bn) ether or a silyl (B83357) ether like TBDMS (tert-butyldimethylsilyl). libretexts.orgug.edu.pl

Here is a table summarizing potential orthogonal protecting group pairs for the synthesis of this compound:

Table 1: Orthogonal Protecting Group Strategies

| Protected Function | Protecting Group | Abbreviation | Deprotection Conditions | Stable To |

|---|---|---|---|---|

| Amino | tert-butyloxycarbonyl | Boc | Acidic conditions (e.g., TFA) | Hydrogenolysis, Base |

| Hydroxyl | Benzyl | Bn | Hydrogenolysis (e.g., H₂, Pd/C) | Acid, Base |

| Amino | Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., Piperidine) | Acid, Hydrogenolysis |

Scale-Up Considerations and Green Chemistry Aspects of Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of scalability, cost, and environmental impact. researchgate.net

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers a highly efficient and often cost-effective alternative to traditional chemical methods for producing chiral intermediates. core.ac.ukresearchgate.net Enzymes can exhibit high enantioselectivity and regioselectivity under mild reaction conditions, reducing the need for protecting groups and minimizing waste. researchgate.net The development of robust and reusable biocatalysts is a key factor in the scalability of such processes. core.ac.uk

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.comijpsjournal.comresearchgate.net In the synthesis of heterocyclic compounds like this compound, adopting greener methodologies is of increasing importance. numberanalytics.comnih.govrsc.org

Key aspects of green chemistry in this context include:

Use of Safer Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, ethanol, or ionic liquids. numberanalytics.comijpsjournal.com

Catalysis: Employing catalytic methods, including biocatalysis, to improve reaction efficiency and reduce waste. numberanalytics.comnih.gov Catalysts allow for reactions to proceed under milder conditions and with higher atom economy.

Energy Efficiency: Utilizing energy-efficient techniques like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. ijpsjournal.comresearchgate.net

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources. numberanalytics.comijpsjournal.com

Table 2: Green Chemistry Approaches in Synthesis

| Green Chemistry Principle | Application in Synthesis |

|---|---|

| Safer Solvents | Utilization of water, ethanol, or supercritical fluids in place of chlorinated hydrocarbons. numberanalytics.comijpsjournal.com |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. numberanalytics.com |

| Catalysis | Use of biocatalysts or heterogeneous catalysts to increase reaction rates and selectivity, and to allow for easier separation and recycling. numberanalytics.comnih.gov |

Chemical Reactivity and Derivatization of 2 Amino 1 Oxolan 3 Yl Ethan 1 Ol

Functional Group Transformations of the Amino Moiety

The primary amino group is a key site for a multitude of chemical transformations, including the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

The amino group of 2-Amino-1-(oxolan-3-yl)ethan-1-ol can readily undergo acylation and alkylation reactions.

Acylation is typically achieved using acylating agents like acyl chlorides or anhydrides. To prevent the less reactive hydroxyl group from competing in the reaction, the more nucleophilic amino group can be selectively acylated. In instances where both the amino and hydroxyl groups might react, employing acidic conditions can protonate the amine, rendering it non-nucleophilic and thereby allowing for selective O-acylation. nih.gov Conversely, under neutral or basic conditions, N-acylation is generally favored. A process for acylating a similar amino ethanone (B97240) involved using chloroacetyl chloride in the presence of sodium acetate. google.com

Alkylation of the amino group introduces alkyl substituents, transforming the primary amine into a secondary or tertiary amine. Direct alkylation with alkyl halides can sometimes lead to multiple alkylations, yielding a mixture of products. chemrxiv.org To achieve controlled mono-alkylation, methods such as reductive amination or the use of protecting groups are often employed. One strategy involves protecting the amine, for example as a carbamate, followed by alkylation and deprotection. chemrxiv.org Another approach is the direct substitution of alcohols with amines, often referred to as hydrogen borrowing catalysis, which represents a greener alternative. nih.gov

Table 1: Representative Acylation and Alkylation Reactions of the Amino Moiety

| Reaction Type | Reagent/Catalyst | Product Type |

| Acylation | Acyl Chloride (R-COCl) | N-Acyl derivative |

| Acylation | Carboxylic Anhydride (B1165640) ((RCO)₂O) | N-Acyl derivative |

| Alkylation | Alkyl Halide (R-X) | N-Alkyl derivative (mono- or di-alkylated) |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | N-Alkyl derivative |

The reaction of the primary amino group with carboxylic acids or their derivatives leads to the formation of amides. This is a fundamentally important transformation in organic synthesis. The direct reaction with a carboxylic acid typically requires high temperatures or the use of a coupling agent to activate the carboxylic acid. libretexts.orgmasterorganicchemistry.com

Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which facilitate amide bond formation under mild conditions. masterorganicchemistry.com Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride or an acid anhydride, which then readily reacts with the amine to form the amide. libretexts.orgyoutube.com The use of activating agents like propylphosphonic anhydride (T3P®) can also promote the reaction. organic-chemistry.org

Table 2: Methods for Amide Formation

| Reactant 1 | Reactant 2 | Conditions/Reagents | Product |

| This compound | Carboxylic Acid (R-COOH) | Coupling agent (e.g., DCC, EDC) | N-[1-hydroxy-2-(oxolan-3-yl)ethyl]amide |

| This compound | Acyl Chloride (R-COCl) | Base (e.g., Triethylamine) | N-[1-hydroxy-2-(oxolan-3-yl)ethyl]amide |

| This compound | Acid Anhydride ((RCO)₂O) | Neutral or basic conditions | N-[1-hydroxy-2-(oxolan-3-yl)ethyl]amide |

The bifunctional nature of this compound allows for its use in the synthesis of heterocyclic structures through cyclization reactions. For instance, reaction with a molecule containing two electrophilic centers can lead to the formation of a new ring incorporating the nitrogen atom. While specific cyclization reactions for this exact compound are not detailed in the provided search results, general principles suggest its potential in forming various heterocycles, which are significant structural motifs in many biologically active compounds.

Dual Functionalization Strategies

The presence of both an amino and a hydroxyl group in a 1,2-relationship allows for strategies that modify both functionalities simultaneously, often leading to the formation of new heterocyclic rings. This bifunctionality is a key feature in the synthetic utility of β-amino alcohols. uni-muenster.dediva-portal.org

The proximate amino and hydroxyl groups in this compound can be reacted together with a single reagent to form a cyclic derivative, effectively protecting or modifying both groups in one step. This is a common strategy for handling β-amino alcohols. diva-portal.orgjst.go.jp

One of the most prevalent transformations is the formation of a 2-oxazolidinone (B127357) ring. This can be achieved by reacting the amino alcohol with reagents such as phosgene, carbonyldiimidazole, or diethyl carbonate. nih.govorganic-chemistry.org For example, reacting amino alcohols with carbonyldiimidazole and triethylamine (B128534) can produce oxazolidinones in yields ranging from 28% to 85%. nih.gov An alternative high-yield method involves heating the amino alcohol with diethyl carbonate and a catalytic amount of sodium ethoxide. nih.gov Similarly, cyclic carbamates can be formed using a carbonyl equivalent like triphosgene (B27547) or carbonyldiimidazole in the presence of a weak base. jst.go.jp

Another strategy involves the formation of cyclic sulfamidites, which serve as a simultaneous protecting group for 1,2- or 1,3-amino alcohols. jst.go.jp This approach has proven effective even for sterically hindered amino alcohols that resist protection as acetonides or carbamates. jst.go.jp The table below summarizes common reagents used for the dual derivatization of β-amino alcohols.

| Reagent | Resulting Derivative | Typical Conditions | Reference |

|---|---|---|---|

| Diethyl Carbonate | Oxazolidinone | Neat, NaOEt (cat.), 135-150 °C | nih.gov |

| Carbonyldiimidazole (CDI) | Oxazolidinone | Triethylamine (Et3N), 60 °C | nih.gov |

| Carbon Disulfide (CS2) | 2-Oxazolidinethione | Base-catalyzed condensation | acs.org |

| Thionyl Chloride (SOCl2) / Imidazole | Cyclic Sulfamidite | Stepwise protection | jst.go.jp |

These reactions provide a robust method for protecting both the amine and alcohol functionalities, which can be crucial in multi-step syntheses. The choice of reagent depends on the desired stability of the resulting cyclic compound and the conditions required for its subsequent cleavage. jst.go.jp

Ring-Opening and Rearrangement Reactions of Oxolane Derivatives

The oxolane (tetrahydrofuran) ring is generally stable but can undergo ring-opening and rearrangement reactions under specific conditions, particularly with acid or Lewis acid catalysis or via radical pathways. vaia.comnih.govacs.orgacs.org The substitution pattern on the ring, including the presence of the amino alcohol side chain, influences the course of these reactions.

Under acidic conditions, the ether oxygen of the oxolane ring can be protonated, making the ring susceptible to nucleophilic attack and subsequent cleavage. libretexts.org A classic example of a rearrangement involving a similar structure is the acid-catalyzed conversion of tetrahydrofurfuryl alcohol into dihydropyran. vaia.com This reaction proceeds through protonation of the primary alcohol, elimination of water to form a primary carbocation, which then undergoes ring expansion via an alkyl shift to form a more stable six-membered ring. vaia.com

Lewis acids can also initiate ring-opening reactions of tetrahydrofuran (B95107) and its derivatives. nih.govacs.org These reactions often involve the formation of a reactive oxonium ion intermediate which can be captured by a nucleophile or undergo rearrangement. nih.gov For instance, Lewis acid-mediated reactions of substituted 1,3-dioxolan-4-ones can lead to tetrahydrofuran products through the rearrangement of an oxonium ion. nih.gov

Radical reactions provide another pathway for modifying the oxolane skeleton. Reductive radical cyclization of β-(allyloxy)alkyl aryl selenides, which can be prepared from epoxides, yields substituted tetrahydrofurans. acs.org The stereoselectivity of these cyclizations often favors the formation of trans-disubstituted products. acs.org

The following table presents examples of reactions involving the tetrahydrofuran ring system, illustrating the types of transformations that could potentially be applied to derivatives of this compound.

| Substrate Type | Reagents/Conditions | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Tetrahydrofurfuryl Alcohol | Acid Catalysis | Rearrangement / Ring Expansion | Dihydropyran | vaia.com |

| Tetrahydrofuran | Lithium Aluminum Hydride (LiAlH₄) | Reductive Ring Opening | Polyol-like structure | rhmschem.com |

| Substituted 1,3-Dioxolan-4-one | Lewis Acid | Rearrangement | Substituted Tetrahydrofuran | nih.gov |

| β-(Allyloxy)alkyl Aryl Selenide | Tributyltin Hydride, AIBN | Reductive Radical Cyclization | Substituted Tetrahydrofuran | acs.org |

| Tetrahydrofuran on Ge(100) surface | Surface Adsorption | Ring-Opening Reaction | Ge–(CH₂)₄–O–Ge structure | acs.org |

These examples demonstrate the chemical versatility of the oxolane ring, which can be leveraged to synthesize a variety of other heterocyclic or acyclic structures from a precursor like this compound.

Applications in Advanced Organic Synthesis and Catalysis

2-Amino-1-(oxolan-3-yl)ethan-1-ol as a Chiral Ligand in Metal Complexes

Chiral 1,2-amino alcohols are a privileged class of ligands in coordination chemistry and asymmetric catalysis due to their ability to form stable chelate complexes with a wide range of metal ions. nih.gov The nitrogen and oxygen atoms act as a bidentate donor set, creating a well-defined chiral environment around the metal center, which is essential for inducing stereoselectivity in chemical reactions.

The synthesis of metal complexes using this compound as a ligand generally involves the reaction of the amino alcohol with a suitable metal salt or precursor in an appropriate solvent. alfa-chemistry.com The amino and hydroxyl groups coordinate to the metal center, forming a stable five-membered ring. The stoichiometry of the resulting complex (the ligand-to-metal ratio) can often be controlled by adjusting the reaction conditions and the molar ratio of the reactants. researchgate.net

Commonly used metal precursors for synthesizing such complexes include salts of transition metals known for their catalytic activity, such as copper(II), cobalt(II), nickel(II), zinc(II), and ruthenium(II). alfa-chemistry.comnih.gov The synthesis is typically a straightforward one-pot procedure where the ligand and the metal salt are mixed and heated under reflux for a period, followed by filtration and crystallization to isolate the final complex. alfa-chemistry.com

Table 1: Potential Metal Precursors for Complexation with this compound

| Metal Precursor | Potential Metal Ion | Common Applications in Catalysis |

|---|---|---|

| Copper(II) acetate, Cu(OAc)₂·H₂O | Cu(II) | Lewis acid catalysis, Henry (nitroaldol) reactions |

| Zinc chloride, ZnCl₂ | Zn(II) | Aldol (B89426) reactions, addition of organozincs to aldehydes |

| Cobalt(II) chloride, CoCl₂·6H₂O | Co(II) | Redox reactions, hydrogenation |

| Ruthenium(II) chloride complexes | Ru(II) | Asymmetric transfer hydrogenation, C-C coupling |

| Nickel(II) acetate, Ni(OAc)₂·4H₂O | Ni(II) | Cross-coupling reactions, Michael additions |

As a bidentate N,O-donor, this compound coordinates to metal ions via the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group. researchgate.netingentaconnect.com This chelation forms a conformationally restrained five-membered ring, which is fundamental to the transfer of chirality from the ligand to the catalytic process. The oxolane ring attached to the chiral backbone can provide additional steric bulk, influencing the secondary coordination sphere and potentially enhancing enantioselectivity by creating more defined chiral pockets around the metal's active site.

In coordination chemistry, a ligand is termed "innocent" when it allows the oxidation state of the central metal atom to be clearly defined. wikipedia.org Conversely, a "non-innocent" or redox-active ligand can exist in multiple oxidation states and actively participate in the redox chemistry of the complex, often making the formal oxidation state of the metal ambiguous. mdpi.comacs.org This behavior is typically associated with ligands that possess extended π-systems and energetically accessible frontier orbitals, such as quinones, dithiolenes, and certain diimines. rsc.orgresearchgate.net

Simple, saturated amino alcohols like this compound are generally considered innocent ligands. wikipedia.org Their electronic structure, consisting of sigma bonds and lone pairs on nitrogen and oxygen, does not provide low-energy pathways for the ligand itself to be oxidized or reduced under typical catalytic conditions. Therefore, in complexes derived from this ligand, the redox chemistry is expected to be centered on the metal ion rather than the ligand framework. For the ligand to exhibit non-innocent behavior, it would need to undergo reversible oxidation or reduction, a characteristic not typically observed in this class of compounds. caltech.edu

While this compound is itself an innocent ligand, its coordination to a redox-active metal (e.g., Cu, Co, Ru) significantly influences the electronic properties and reactivity of the metal center. rsc.org The electron-donating amino and alcohol groups modulate the redox potential of the metal ion, which is a critical factor in many catalytic cycles. For instance, the easy interconversion between copper(I) and copper(II) is crucial for many oxidation and atom transfer reactions. rsc.org

The ligand field created by the N,O-coordination stabilizes certain oxidation states of the metal over others, thereby tuning its reactivity. This metal-centered redox activity is fundamental to the mechanism of numerous catalytic transformations. For example, in oxidation reactions, the metal complex might be oxidized to a higher state before transferring an oxygen atom to a substrate and returning to its initial state. researchgate.net The chiral environment provided by the ligand ensures that this redox process occurs stereoselectively.

Coordination Chemistry and Ligand Properties

Catalytic Asymmetric Reactions Mediated by this compound Derived Catalysts

The primary application for metal complexes of chiral amino alcohols is in asymmetric catalysis, where a small amount of the chiral catalyst can generate a large quantity of an enantiomerically enriched product. westlake.edu.cn The catalyst functions by creating a chiral environment that differentiates between the two prochiral faces of a substrate or two enantiomeric transition states, leading to the preferential formation of one enantiomer.

Carbon-carbon bond forming reactions are paramount in organic synthesis for building molecular complexity. The development of catalytic, asymmetric versions of these reactions is a major goal of modern chemistry. Chiral amino alcohol-metal complexes are highly effective catalysts for several key C-C bond forming reactions. researchgate.net A catalyst derived from this compound would be expected to perform well in similar transformations.

Notable examples include:

Asymmetric Aldol Reactions: The reaction between an aldehyde and a ketone is a classic C-C bond forming reaction. Catalysts based on chiral amino alcohols can promote this reaction with high diastereo- and enantioselectivity. rsc.org

Asymmetric Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated compounds is another powerful tool. Chiral Lewis acid catalysts prepared from amino alcohols can effectively control the stereochemistry of this addition. nih.govchemrxiv.org

Asymmetric Alkylation of Aldehydes: The addition of dialkylzinc reagents to aldehydes is a benchmark reaction for testing new chiral ligands. Chiral amino alcohols are known to be excellent promoters for this transformation, yielding secondary alcohols with high enantiomeric excess. rsc.org

The proposed role of a this compound-metal complex in these reactions is to coordinate the reactants, bringing them together in a specific, chirally-biased orientation that dictates the stereochemical outcome of the bond-forming step.

Table 2: Potential Asymmetric C-C Bond Forming Reactions

| Reaction Type | Substrates | Product Type | Role of Chiral Catalyst |

|---|---|---|---|

| Aldol Reaction | Aldehyde + Ketone | β-Hydroxy Ketone | Lewis acid activation of the aldehyde and orientation of the enolate nucleophile. |

| Michael Addition | α,β-Unsaturated Carbonyl + Malonate | 1,5-Dicarbonyl Compound | Lewis acid activation of the Michael acceptor and chiral environment for nucleophilic attack. |

| Alkylation | Aldehyde + Dialkylzinc | Secondary Alcohol | Formation of a chiral zinc-alkoxide that delivers the alkyl group to one face of the aldehyde. |

| Nitroaldol (Henry) Reaction | Aldehyde + Nitroalkane | β-Nitro Alcohol | Coordination and activation of the aldehyde and positioning of the nitronate anion for attack. scilit.com |

Enantioselective Reductions and Oxidations

Chiral amino alcohols are frequently employed as precursors to catalysts for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. A common strategy involves the in situ formation of oxazaborolidine catalysts from the amino alcohol and a borane (B79455) source. These catalysts coordinate with both the reducing agent and the ketone, facilitating a highly stereocontrolled hydride transfer. The stereochemical outcome of the reduction is dictated by the chirality of the amino alcohol. While specific studies on this compound in this capacity are not readily found, its structural similarity to other effective amino alcohol catalysts suggests its potential to induce asymmetry in such transformations.

The general mechanism for an oxazaborolidine-catalyzed ketone reduction is depicted below:

Figure 1. General Catalytic Cycle of an Oxazaborolidine-Catalyzed Ketone Reduction.

In the context of enantioselective oxidations, derivatives of amino alcohols can be used as chiral ligands for metal catalysts in processes like the Sharpless asymmetric epoxidation. However, there is currently no specific information available detailing the use of this compound or its derivatives in this context.

Transition Metal-Catalyzed Processes

The amino and hydroxyl groups of this compound can act as bidentate ligands, coordinating to transition metals to form chiral catalysts. Such complexes are pivotal in a variety of asymmetric reactions, including hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions. The tetrahydrofuran (B95107) (oxolane) ring may also influence the steric and electronic properties of the resulting catalyst, potentially impacting its reactivity and enantioselectivity.

Transition metal complexes with amino acid and amino alcohol ligands have been explored for their catalytic activities in various chemical transformations. The specific application of complexes derived from this compound, however, remains an area for future research.

Use as Chiral Resolving Agents

Chiral amines and amino alcohols are widely used as resolving agents for the separation of racemic mixtures of acidic compounds. wikipedia.orglibretexts.org The principle of this method, known as diastereomeric salt formation, involves the reaction of the racemic acid with an enantiomerically pure base (the resolving agent). This reaction forms a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. wikipedia.org This difference in solubility allows for their separation by fractional crystallization.

This compound, being a chiral amine, has the potential to be an effective resolving agent for racemic carboxylic acids and other acidic compounds. The process would involve the following general steps:

Salt Formation: The racemic acid is treated with an enantiomerically pure form of this compound in a suitable solvent.

Fractional Crystallization: The less soluble diastereomeric salt preferentially crystallizes out of the solution.

Separation: The crystallized salt is separated by filtration.

Liberation of Enantiomer: The pure enantiomer of the acid is recovered by treating the separated diastereomeric salt with a strong acid to break the salt and remove the resolving agent.

The efficiency of the resolution depends on the difference in solubility between the two diastereomeric salts. While the theoretical potential exists, specific data on the resolution of racemic acids using this compound, including details on yields and enantiomeric excess values, are not currently available in the scientific literature.

Table 1: Potential Application as a Chiral Resolving Agent

| Step | Description |

| 1. Reactant | Racemic Acid (e.g., Mandelic Acid) |

| 2. Resolving Agent | (R)- or (S)-2-Amino-1-(oxolan-3-yl)ethan-1-ol |

| 3. Process | Formation of diastereomeric salts |

| 4. Separation | Fractional crystallization based on solubility differences |

| 5. Outcome | Separation of the enantiomers of the racemic acid |

Scaffold for Bioactive Molecule Synthesis

The term "scaffold" in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a library of compounds with potential biological activity. The description of this compound hydrochloride as a "versatile small molecule scaffold" by chemical suppliers suggests its utility in the synthesis of more complex molecules. cymitquimica.com

Precursor in Synthetic Routes to Complex Architectures

The functional groups present in this compound—a primary amine, a secondary alcohol, and a tetrahydrofuran ring—provide multiple points for chemical modification. This allows for its use as a starting material or an intermediate in the synthesis of more complex molecular architectures. The chiral centers inherent in the molecule make it a valuable precursor for the synthesis of enantiomerically pure complex targets. While specific examples of its use in the total synthesis of complex natural products are not documented, its potential is evident from its structural features.

Building Block for Drug-like Compounds

In drug discovery, building blocks are relatively simple molecules that can be incorporated into a larger, more complex drug candidate. The tetrahydrofuran moiety is a common feature in many biologically active compounds and approved drugs, often contributing to improved pharmacokinetic properties. The amino alcohol functionality is also a key pharmacophore in various classes of drugs. Therefore, this compound serves as a valuable building block for the synthesis of novel drug-like compounds. Medicinal chemists can utilize this scaffold to systematically explore the chemical space around it by introducing diverse substituents, aiming to optimize biological activity and drug-like properties.

Spectroscopic and Advanced Analytical Characterization

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like "2-Amino-1-(oxolan-3-yl)ethan-1-ol". In positive ion mode ESI-MS, the compound would be expected to be detected as the protonated molecule [M+H]⁺. The high-resolution mass measurement from ESI-MS allows for the determination of the elemental composition of the molecule with high accuracy. The fragmentation of the parent ion can be induced to provide structural information. ESI-MS is a sensitive technique that can be used for the analysis of complex mixtures. researchgate.net

Expected ESI-MS Data for this compound

| Ion | Expected m/z | Description |

| [M+H]⁺ | 132.0968 | Protonated molecule |

| [M+Na]⁺ | 154.0787 | Sodium adduct |

Note: The expected m/z values are calculated based on the monoisotopic mass of the compound.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is ideal for the analysis of "this compound" in complex matrices, allowing for its separation from impurities before detection by the mass spectrometer. The retention time from the LC provides an additional parameter for identification. The mass spectrometer provides molecular weight and structural information as described in the ESI-MS section. LC-MS is a widely used technique in pharmaceutical analysis, metabolomics, and environmental analysis. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending, at specific frequencies. These frequencies are characteristic of the bonds present in the molecule. For this compound, the IR spectrum is expected to exhibit distinct peaks corresponding to its primary amine, alcohol, and ether functionalities.

The key expected IR absorption bands are:

O-H Stretch (Alcohol): A strong and broad absorption band is anticipated in the region of 3600-3200 cm⁻¹. tutorchase.com The broadness of this peak is a result of intermolecular hydrogen bonding between the alcohol groups. libretexts.orgoregonstate.edu

N-H Stretch (Primary Amine): Primary amines typically show a pair of medium-intensity bands in the range of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. orgchemboulder.comlibretexts.orgopenstax.org These peaks are generally sharper than the O-H stretch. libretexts.orgopenstax.org

C-H Stretch (Aliphatic): Absorption bands due to the stretching of C-H bonds in the ethan-1-ol backbone and the oxolane ring are expected to appear just below 3000 cm⁻¹. masterorganicchemistry.com

N-H Bend (Primary Amine): A bending vibration for the primary amine is typically observed in the 1650-1580 cm⁻¹ region. orgchemboulder.comwikieducator.org

C-O Stretch (Alcohol and Ether): Strong C-O stretching absorptions are characteristic of both alcohols and ethers and are expected in the 1260-1050 cm⁻¹ region. libretexts.orglibretexts.orgvscht.cz The spectrum for this compound would likely show a complex pattern in this region due to the presence of both a secondary alcohol and a cyclic ether. Specifically, the C-O stretch for aliphatic ethers like tetrahydrofuran (B95107) is typically observed around 1150-1050 cm⁻¹. pressbooks.pub

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Alcohol | O-H Stretch | 3600-3200 | Strong, Broad |

| Primary Amine | N-H Stretch | 3500-3300 | Medium, Two Bands |

| Aliphatic | C-H Stretch | <3000 | Medium to Strong |

| Primary Amine | N-H Bend | 1650-1580 | Medium |

| Alcohol/Ether | C-O Stretch | 1260-1050 | Strong |

This table presents expected values based on established IR correlation charts and data for analogous compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method can provide definitive information on bond lengths, bond angles, and the absolute configuration of chiral centers.

For this compound, a successful single-crystal X-ray diffraction analysis would yield a detailed molecular structure. This would allow for:

Unambiguous determination of the relative stereochemistry of the two chiral centers.

Precise measurement of all bond lengths and angles , providing insight into the molecular geometry.

Elucidation of the solid-state conformation of the molecule, including the pucker of the tetrahydrofuran ring.

Identification of intermolecular interactions , such as hydrogen bonding patterns involving the amine and hydroxyl groups, which dictate the crystal packing.

As of the latest available information, a crystal structure for this compound has not been deposited in public databases. However, studies on similar amino alcohols, such as 4-aminobenzyl alcohol, have demonstrated the utility of this technique in revealing detailed hydrogen-bonding networks. researchgate.net

Chiral Analytical Techniques

Given the chiral nature of this compound, techniques that can distinguish between its enantiomers and diastereomers are essential for its complete characterization and for applications where stereoisomeric purity is critical.

Optical rotation is a fundamental property of chiral substances, where a solution of the compound rotates the plane of plane-polarized light. wikipedia.org The direction (dextrorotatory, (+) or levorotatory, (-)) and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (e.g., solvent, concentration, temperature, and wavelength). wikipedia.org While optical rotation confirms the presence of chirality, it generally does not provide detailed structural information on its own.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. ntu.edu.sgjasco-global.com This technique is particularly useful for studying chiral chromophores and can provide information about the conformation of molecules. libretexts.org A CD spectrum, which plots the difference in absorbance versus wavelength, is unique to a specific enantiomer and can be used to determine enantiomeric purity and study conformational changes. ntu.edu.sg

Chiral chromatography is the most powerful and widely used technique for the separation and quantification of enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the enantiomers of the analyte, leading to different retention times.

Chiral High-Performance Liquid Chromatography (HPLC): A variety of CSPs are available for the separation of amino alcohols. nih.govnih.gov These often employ chiral selectors derived from polysaccharides, proteins, or Pirkle-type phases. scas.co.jpyakhak.org For effective separation of polar amino alcohols like this compound, derivatization of the amine and/or alcohol group is sometimes necessary to improve peak shape and enantioselectivity. oup.com

The table below illustrates typical conditions that might be adapted for the chiral HPLC separation of an amino alcohol.

| Column | Mobile Phase | Flow Rate (mL/min) | Detection | Analyte Type |

| Chiralpak® AD-H | n-Hexane/Isopropanol (B130326) | 0.5-1.0 | UV | Phenylglycinol |

| Chiralcel® OD-H | n-Hexane/Ethanol | 0.5-1.0 | UV | Leucinol |

| Astec CHIROBIOTIC® T | Methanol/Acetic Acid/Triethylamine (B128534) | 0.5-1.5 | MS | Underivatized Amino Alcohols |

This table is illustrative and based on methods for analogous compounds.

Chiral Gas Chromatography (GC): Chiral GC is another effective method for enantiomeric separation, often providing high resolution and sensitivity. gcms.cz For volatile compounds, direct analysis may be possible. However, for polar molecules like amino alcohols, derivatization is typically required to increase volatility and improve chromatographic performance. nih.govsigmaaldrich.com Common derivatization strategies involve acylation of the amine and alcohol groups. sigmaaldrich.com

The following table provides an example of conditions that could be used for the chiral GC separation of a derivatized amino alcohol.

| Column | Carrier Gas | Temperature Program | Derivatizing Agent | Analyte Type |

| Chirasil-Val | Helium | 100°C to 180°C at 5°C/min | Trifluoroacetic anhydride (B1165640) | Aliphatic Amines |

| Rt-βDEXsm | Hydrogen | 80°C to 200°C at 3°C/min | Isopropyl isocyanate | Aromatic Alcohols |

This table is illustrative and based on methods for analogous compounds.

Future Research Directions and Emerging Trends

Novel Synthetic Pathways for 2-Amino-1-(oxolan-3-yl)ethan-1-ol

While established methods for the synthesis of amino alcohols exist, future research will likely focus on developing more efficient, sustainable, and stereoselective routes to this compound. Current research into the synthesis of analogous structures, such as aminocyclohexanols and other substituted tetrahydrofurans, provides a roadmap for these future endeavors. mdpi.comnih.gov

One promising avenue is the application of novel reductive techniques. For instance, the reduction of specifically designed β-enaminoketones containing a tetrahydrofuran (B95107) scaffold could yield diastereomeric mixtures of the target amino alcohol. mdpi.com Research into the reduction of enaminoketones has shown success in producing aminocyclohexanols, suggesting the adaptability of this method. mdpi.com

Another area of exploration is the asymmetric aminohydroxylation of vinyl-substituted tetrahydrofurans. The Sharpless asymmetric aminohydroxylation, a powerful method for the enantioselective synthesis of β-amino alcohols from alkenes, could be adapted for this purpose. diva-portal.orgdiva-portal.org Although this reaction can sometimes face challenges with regioselectivity, the development of new catalysts and reaction conditions could overcome these limitations. diva-portal.org

Furthermore, intramolecular ring-opening reactions of epoxides derived from tetrahydrofuran precursors present a viable pathway. The nucleophilic attack of an amine on an epoxy-tetrahydrofuran derivative could be a key step in constructing the 2-amino-1-ol functionality. diva-portal.org

| Potential Synthetic Strategy | Key Precursor | Relevant Research Finding |

| Reduction of β-enaminoketones | β-enaminoketone with a tetrahydrofuran moiety | Reduction of β-enaminoketones with sodium in THF/isopropyl alcohol yields the corresponding amino alcohols. mdpi.com |

| Asymmetric Aminohydroxylation | Vinyl-substituted tetrahydrofuran | Sharpless asymmetric aminohydroxylation is a direct approach for the enantioselective synthesis of β-amino alcohols from alkenes. diva-portal.orgdiva-portal.org |

| Intramolecular Epoxide Ring-Opening | Epoxy-tetrahydrofuran derivative | The ring-opening of epoxides with nitrogen nucleophiles is a well-established route to β-amino alcohols. diva-portal.org |

Exploration of New Catalytic Applications

The presence of both a hydroxyl and an amino group makes this compound an attractive candidate for use as a chiral ligand in asymmetric catalysis. Amino alcohols are known to be effective ligands for a variety of metal-catalyzed reactions, controlling the stereochemical outcome of the transformation. mdpi.com

Future research could focus on synthesizing derivatives of this compound for use in catalytic systems. For example, it could be transformed into a PHOX-type ligand, which has been shown to be effective in the ruthenium-catalyzed asymmetric transfer hydrogenation of ketones. mdpi.com The tetrahydrofuran ring could introduce unique steric and electronic properties to the ligand, potentially leading to high enantioselectivities in the reduction of various substrates.

Additionally, the catalytic activity of metal complexes incorporating this compound or its derivatives could be explored in a range of other asymmetric reactions, such as carbon-carbon bond-forming reactions. The development of oxazaborolidine catalysts derived from this amino alcohol for the enantioselective reduction of ketones with borane (B79455) is another promising direction. mdpi.com

| Potential Catalytic Application | Catalyst Type | Target Reaction |

| Chiral Ligand | PHOX-type ligand | Asymmetric transfer hydrogenation of ketones. mdpi.com |

| Chiral Catalyst | Oxazaborolidine | Enantioselective reduction of ketones with borane. mdpi.com |

| Chiral Ligand | Metal complex | Asymmetric carbon-carbon bond formation. |

Integration into Advanced Materials Science

The bifunctional nature of this compound suggests its potential as a monomer or cross-linking agent in the synthesis of advanced polymers. Amino alcohols are known to be used as intermediates in the production of polymers, including polyurethanes. atamanchemicals.com The incorporation of the tetrahydrofuran moiety from this compound into a polymer backbone could impart novel properties, such as improved thermal stability, altered solubility, or enhanced biodegradability.

Future research could investigate the polymerization of this compound with various co-monomers to create new classes of polyesters, polyamides, or polyurethanes. The specific stereochemistry of the amino alcohol could also be used to control the microstructure and properties of the resulting polymers.

Furthermore, its application as an additive in material formulations could be explored. For instance, related amino alcohols are used as wet-adhesion additives in latex paints and as components in the manufacture of fabric softeners and fuel additives. atamanchemicals.com The unique structure of this compound may offer advantages in these or similar applications.

Development of Highly Stereoselective Reactions

Given that this compound possesses multiple stereocenters, the development of highly stereoselective synthetic methods is crucial for accessing stereochemically pure isomers. Future research will likely focus on both substrate-controlled and reagent-controlled strategies to achieve high diastereoselectivity and enantioselectivity.

Substrate-controlled approaches could involve the stereoselective reduction of a ketone precursor, where the existing chirality in the tetrahydrofuran ring directs the approach of the reducing agent. The use of bulky reducing agents, such as L-selectride, has been shown to be effective in the diastereoselective reduction of related keto-amino acid derivatives. nih.gov

Reagent-controlled methods would employ chiral catalysts or auxiliaries to govern the stereochemical outcome. For example, the catalytic asymmetric transfer hydrogenation of an appropriate α-ketoamine precursor using a chiral ruthenium catalyst could provide enantiomerically enriched this compound. acs.org Similarly, the use of chiral N-tert-butanesulfinyl imines as electrophiles in reactions with organometallic reagents is a powerful strategy for the stereoselective synthesis of vicinal amino alcohols. nih.gov

| Stereoselective Approach | Methodology | Key Feature |

| Substrate-Controlled | Diastereoselective reduction of a ketone | Existing stereocenter in the tetrahydrofuran ring directs the reaction. nih.gov |

| Reagent-Controlled | Asymmetric transfer hydrogenation | A chiral catalyst delivers hydrogen from one face of the substrate. acs.org |

| Reagent-Controlled | Use of a chiral auxiliary | A chiral auxiliary, such as N-tert-butanesulfinyl, directs the nucleophilic addition. nih.gov |

Synergistic Approaches Combining Synthetic and Computational Methodologies

The integration of computational chemistry with experimental synthesis is a powerful trend in modern drug discovery and materials science. For a molecule like this compound, this synergistic approach can provide deep insights into its reactivity, conformation, and potential applications.

Future research could employ quantum chemical calculations, such as density functional theory (DFT), to model proposed synthetic pathways. These calculations can help to elucidate reaction mechanisms, predict the stereochemical outcomes of reactions, and identify the most energetically favorable routes. For example, computational studies have been successfully used to investigate the mechanism of aminolysis of related epoxides, providing valuable information that can guide experimental work. researchgate.net

Molecular docking studies could be used to predict the binding affinity of this compound and its derivatives to biological targets, such as enzymes or receptors. This could accelerate the discovery of new therapeutic applications. Similarly, molecular dynamics simulations could be used to model the behavior of polymers incorporating this compound, providing insights into their structural and dynamic properties.

Advanced Analytical Techniques for Real-Time Monitoring

The development of efficient synthetic routes to this compound would benefit from the application of advanced analytical techniques for real-time reaction monitoring. Process Analytical Technology (PAT) tools can provide continuous data on reaction progress, leading to improved process understanding, control, and optimization.

Future research could focus on implementing in-situ spectroscopic methods, such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, to monitor the synthesis of this compound in real-time. These techniques can track the consumption of reactants and the formation of products and intermediates without the need for sampling and offline analysis.

The development of chemometric models to analyze the large datasets generated by these techniques would allow for the rapid determination of key reaction parameters, such as concentration and yield. This would facilitate the rapid optimization of reaction conditions, leading to more efficient and robust synthetic processes.

Q & A

Q. What are the typical synthetic routes for 2-Amino-1-(oxolan-3-yl)ethan-1-ol, and what factors influence reaction yields?

- Methodological Answer : The synthesis often involves nucleophilic substitution or addition reactions. For example, reacting an oxolane (tetrahydrofuran) derivative with an aminoethanol precursor under alkaline conditions. Key steps include:

- Epoxide ring-opening : Using ammonia or amines to introduce the amino group (analogous to methods for bromopyridine derivatives) .

- Catalyst selection : Strong bases (e.g., NaOH) or transition-metal catalysts to enhance reaction efficiency.

- Yield optimization : Control reaction temperature (typically 60–80°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reactants. Evidence suggests yields improve with slow addition of reagents to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : A combination of techniques is critical:

- NMR spectroscopy : 1H and 13C NMR to identify functional groups (e.g., oxolane ring protons at δ 3.5–4.0 ppm, amino protons at δ 1.5–2.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ peak for C6H13NO2 at m/z 131.1).

- X-ray crystallography : For stereochemical analysis, using programs like SHELXL to resolve chiral centers (critical for biological activity studies) .

Q. How does the stereochemistry of this compound affect its biological activity?

- Methodological Answer : Enantiomers may exhibit divergent binding affinities to biological targets. For example:

- Chiral resolution : Use chiral HPLC with cellulose-based columns to separate enantiomers .

- Bioactivity assays : Compare IC50 values in enzyme inhibition studies (e.g., kinase assays) to correlate stereochemistry with potency. Evidence from similar compounds shows R-configurations often enhance receptor binding .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance the enantiomeric purity of this compound during synthesis?

- Methodological Answer : Asymmetric synthesis strategies include:

- Chiral auxiliaries : Use (R)- or (S)-proline derivatives to induce enantioselectivity .

- Catalytic asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for kinetic resolution.

- Monitoring purity : In-line FTIR or polarimetry to track enantiomeric excess (ee) during synthesis. For example, achieving >90% ee requires precise temperature control (±2°C) .

Q. What strategies are recommended for resolving contradictions in crystallographic data when determining the molecular conformation of this compound?

- Methodological Answer : Address data inconsistencies using:

- Multi-program refinement : Cross-validate results with SHELXL (for small molecules) and PHENIX (for twinned crystals) .

- High-resolution data : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to reduce noise.

- Twinned crystal analysis : Use the Hooft parameter in PLATON to detect and correct twinning artifacts .

Q. What experimental approaches are used to study the interaction mechanisms of this compound with biological targets?

- Methodological Answer : Mechanistic studies often involve:

- Surface plasmon resonance (SPR) : To measure real-time binding kinetics (ka, kd) with immobilized receptors .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions.

- Molecular docking : Use AutoDock Vina with force fields (e.g., AMBER) to predict binding poses. Evidence from aminopyridine analogs suggests hydrogen bonding with the oxolane oxygen is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.